molecular formula C19H13BrN2O2S B3564805 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide

5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B3564805
M. Wt: 413.3 g/mol
InChI Key: YIXCMFADRUIKDC-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmaceutical development known for its diverse pharmacological potential . The specific molecular architecture, which incorporates a brominated furan carboxamide linked to a methyl-substituted benzothiazole, is designed to explore structure-activity relationships targeting various disease pathways. Benzothiazole derivatives like this one have demonstrated a wide spectrum of biological activities in scientific research, including potent antitumor, antibiotic, and antimicrobial properties . The benzothiazole nucleus is recognized as a key pharmacophore in developing novel therapeutic agents, with its derivatives exhibiting efficacy against various cancer cell lines and resistant microbial strains . Research into similar compounds has revealed multiple mechanisms of action, including inhibition of bacterial DNA gyrase and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), crucial enzymes for bacterial DNA replication and cell wall biosynthesis, respectively . This makes such compounds valuable tools for investigating new antibiotic mechanisms, particularly against multidrug-resistant pathogens, which represents a pressing global health challenge . The presence of the bromo-substituent and the furan-2-carboxamide group in this specific molecule is strategically significant. Halogen atoms can enhance lipophilicity and influence molecular recognition through halogen bonding, potentially improving interaction with biological targets . This compound is supplied exclusively for research applications in laboratory settings. It is strictly for in vitro experimentation and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling this material in accordance with their institution's biosafety and chemical hygiene protocols.

Properties

IUPAC Name

5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O2S/c1-11-2-7-14-16(10-11)25-19(22-14)12-3-5-13(6-4-12)21-18(23)15-8-9-17(20)24-15/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXCMFADRUIKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions disrupt essential cellular processes, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Ethoxy (Z14) or methoxy () groups on benzothiazole may enhance lipophilicity compared to the target’s methyl group .
  • Functional Groups : Sulfonamide analogs () exhibit different hydrogen-bonding capabilities compared to carboxamides, influencing receptor affinity .

Implications for Target Compound :

  • Bromine’s electron-withdrawing effect may enhance stability or binding, as seen in brominated kinase inhibitors (e.g., vemurafenib analog in ) .

Q & A

Q. What synthetic methodologies are commonly employed for 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide?

The synthesis typically involves multi-step routes:

  • Step 1: Formation of the 6-methyl-1,3-benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted acetophenones under acidic conditions .
  • Step 2: Coupling of the benzothiazole intermediate with 5-bromofuran-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond .
  • Step 3: Purification via column chromatography and crystallization for structural validation . Reaction optimization focuses on temperature control (e.g., 0–5°C for coupling) and solvent selection (DMF or THF) to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., bromine on furan, methyl on benzothiazole) and amide bond formation .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 429.0) .
  • X-ray Crystallography: Programs like SHELXL or SIR97 resolve crystal packing and torsion angles, critical for conformational analysis.
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Q. What physicochemical properties influence its solubility and stability?

  • LogP: ~3.2 (predicted), indicating moderate lipophilicity, suitable for cell permeability .
  • Hydrogen Bonding: The carboxamide and benzothiazole nitrogen act as acceptors/donors, enhancing solubility in polar aprotic solvents (e.g., DMSO) .
  • Thermal Stability: Decomposition above 250°C (DSC/TGA data), requiring storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo vs. nitro groups) impact biological activity?

  • Bromo Substituent: Enhances electrophilicity, improving interactions with nucleophilic enzyme residues (e.g., cysteine proteases) . In analogues, replacing bromine with nitro groups reduces IC₅₀ by 40% in kinase inhibition assays .
  • Benzothiazole Methyl Group: Steric hindrance from the 6-methyl group alters binding pocket occupancy, as shown in molecular docking studies with EGFR .
  • SAR Insights: Comparative studies with sulfonamide derivatives (e.g., ) highlight the necessity of the furan-carboxamide backbone for antimicrobial activity .

Q. What experimental strategies resolve contradictions in reported biological data?

  • Assay Standardization: Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolic Stability Tests: Liver microsome assays differentiate true activity from artifacts caused by rapid degradation .
  • Co-crystallization: Resolve target binding modes (e.g., using SHELX-refined structures) to validate hypothesized mechanisms .

Q. Which computational tools predict binding interactions with therapeutic targets?

  • Molecular Dynamics (MD): Simulations in GROMACS assess stability of ligand-protein complexes (e.g., with 11β-HSD1, as in ) .
  • QSAR Models: Utilize descriptors like polar surface area and H-bond count to optimize bioactivity .
  • Docking Software (AutoDock/Vina): Predict binding affinities to kinases or DNA gyrase, corroborated by crystallographic data .

Q. How is crystallographic data processed to confirm molecular conformation?

  • Data Collection: High-resolution (<1.0 Å) synchrotron data reduces phase errors .
  • Structure Solution: SIR97 or SHELXD for initial phasing, followed by refinement in SHELXL with anisotropic displacement parameters.
  • Visualization: ORTEP-3 generates thermal ellipsoid plots to highlight conformational flexibility (e.g., furan ring torsion) .

Q. What in vitro models are used to evaluate its anticancer potential?

  • Cell Viability Assays: MTT tests on cancer lines (e.g., MCF-7, A549) with IC₅₀ values compared to cisplatin .
  • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., PI3Kα) measure ATP-competitive binding .
  • Apoptosis Markers: Western blotting for caspase-3/9 activation in treated cells .

Q. Methodological Notes

  • References: Integrated crystallography (), synthesis (), and bioactivity () data.
  • Advanced Tools: Highlighted SHELX , SIR97 , and QSAR for rigorous analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide

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